molecular formula C20H17N3OS B2838444 4-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide CAS No. 898415-23-1

4-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide

Cat. No.: B2838444
CAS No.: 898415-23-1
M. Wt: 347.44
InChI Key: ORMOBPFSEMJMQF-GHVJWSGMSA-N
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Description

4-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide is a chemical compound used in scientific research. It exhibits diverse properties and can be applied in various fields, such as pharmaceuticals and materials science, due to its unique molecular structure.

Chemical Reactions Analysis

4-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The phenyldiazenyl group can be reduced to an amine.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzamides .

Scientific Research Applications

4-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl and phenyldiazenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 4-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide include:

    4-(methylsulfanyl)phenylacetic acid: Shares the methylsulfanyl group but has different applications.

    N-(4-phenyldiazenylphenyl)benzamide: Lacks the methylsulfanyl group but has similar structural features.

The uniqueness of this compound lies in the combination of the methylsulfanyl and phenyldiazenyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-25-19-13-7-15(8-14-19)20(24)21-16-9-11-18(12-10-16)23-22-17-5-3-2-4-6-17/h2-14H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMOBPFSEMJMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101039762
Record name Benzamide, 4-(methylthio)-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101039762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898415-23-1
Record name Benzamide, 4-(methylthio)-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101039762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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